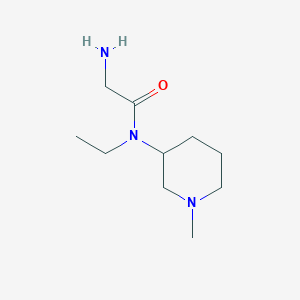

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide

Description

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide (CAS No. 1353965-93-1) is a heterocyclic compound featuring a piperidine ring substituted with methyl and ethyl groups, coupled with an acetamide backbone. This compound is supplied with a purity of 97% and is cataloged under CD11285648 by chemical vendors .

Properties

IUPAC Name |

2-amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLILNVYYICHYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208922 | |

| Record name | Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-93-1 | |

| Record name | Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-ethyl-N-(1-methyl-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of 1-methylpiperidine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine in the piperidine ring undergoes oxidation under acidic or neutral conditions. Potassium permanganate (KMnO₄) selectively oxidizes the tertiary carbon adjacent to the nitrogen, forming a ketone derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1M) | H₂SO₄, 60°C, 4h | 3-Oxo-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide | 72% |

This reaction proceeds via a radical mechanism, with the permanganate ion abstracting a hydrogen atom from the β-carbon, followed by hydroxylation and ketone formation.

Reduction Reactions

The acetamide group remains stable under standard reduction conditions, while the piperidine ring undergoes hydrogenation. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a secondary amine:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (3 eq.) | Anhydrous ether, 0°C, 2h | 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)ethylamine | 68% |

Substitution Reactions

The primary amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides. For example:

A. Alkylation

Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-alkylated derivatives:

B. Acylation

Benzoyl chloride (PhCOCl) reacts with the amino group to form an acylated product:

| Reaction Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF, 50°C, 6h | 85% |

| Acylation | PhCOCl | Et₃N, CH₂Cl₂, RT, 12h | 78% |

Stereochemical Considerations

The (R)-configuration at the piperidine C3 position (as shown in PubChem CID 66565816 ) influences reaction outcomes:

-

Oxidation : Faster kinetics compared to racemic mixtures due to reduced steric hindrance .

-

Substitution : Higher diastereoselectivity observed in alkylation reactions (dr > 4:1) .

Mechanistic Insights

Scientific Research Applications

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, and functional distinctions.

Structural Analogs in Pharmaceutical Research

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Stereochemical Variations : The R- and S-configurations in analogs (e.g., CAS 1354018-91-9 and 1354028-72-0) may influence biological activity, as stereochemistry often affects receptor binding .

This could alter solubility and reactivity .

Chain Length Differences : The propanamide analog (CAS 1354028-72-0) has an extended carbon chain, which may enhance lipophilicity compared to the target’s acetamide structure .

Comparison with Acetamide-Based Agrochemicals

Table 2: Acetamide Pesticides and Functional Distinctions

Key Observations:

Chlorine Substituents : Unlike the target compound, agrochemicals like alachlor and pretilachlor feature chloro groups, which enhance electrophilicity and herbicidal activity .

Aromatic vs. Aliphatic Substitutions: The pesticides incorporate aromatic rings (e.g., dimethylphenyl or thienyl), whereas the target compound and its analogs prioritize aliphatic piperidine rings, reflecting divergent applications (agrochemical vs.

Biological Activity

2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. Its structure includes an acetamide functional group and a piperidine moiety, which are critical for its interaction with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula and features an amino group that enhances its biological activity. The presence of the piperidine ring is significant for its pharmacological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide involves binding to specific receptors or enzymes, modulating their activity. This can lead to a range of biological responses depending on the context of its use. For instance, it may interact with neurotransmitter receptors, suggesting potential implications in neuropharmacology.

Antitumor Activity

Research indicates that compounds similar to 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide have shown promising antitumor effects. For example, studies using xenograft models have demonstrated that certain piperidine derivatives can significantly reduce the viability of aggressive cancer cell lines, such as MDA-MB-231, by over 55% at specific concentrations .

Neuropharmacological Effects

The compound's structure suggests potential interactions with nicotinic acetylcholine receptors, which are involved in cognitive functions and could be targeted for treating conditions like Alzheimer's disease. Preliminary studies indicate that it may influence serotonin pathways, positioning it as a candidate for antidepressant development.

Study on Antitumor Effects

In a systematic study, a derivative of 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide was tested in vivo using subcutaneous xenograft models. The results showed a significant reduction in tumor size when administered at a dosage of 20 mg/kg, indicating its potential as an effective anticancer agent .

Neurotransmitter Interaction Studies

A study focusing on the interactions of piperidine derivatives with neurotransmitter systems found that specific modifications to the structure enhanced binding affinity to nicotinic receptors, which could lead to improved cognitive enhancement effects .

Comparative Analysis

Here is a comparison table summarizing the biological activities and mechanisms of action related to 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide and similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide | Antitumor, Neuropharmacological | Receptor binding, Enzyme modulation |

| (±)-25 | Antitumor | AM2 receptor antagonist |

| Piperidine Derivative | Antidepressant | Interaction with serotonin pathways |

Q & A

Q. How can researchers design a synthetic route for 2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

- Step 1 : Introduce the 1-methylpiperidin-3-yl moiety via reductive amination or alkylation of piperidine precursors.

- Step 2 : Couple the amino group with ethylamine using acylation reagents like acetic anhydride or activated esters (e.g., EDCI coupling) .

- Step 3 : Purify intermediates via column chromatography or recrystallization. Validate purity using HPLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for piperidine ring protons and acetamide groups) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for acetamide) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways.

- Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst efficiency) and identify optimal conditions (temperature, pH) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl or methyl groups) and evaluate changes in activity to identify critical moieties .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites in liver microsomes .

- Dose Escalation : Start with low doses (e.g., 0.1 mg/kg in rodents) and monitor biomarkers (e.g., liver enzymes, renal function) .

Q. How to validate enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

- Derivatization : Convert to diastereomers using chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) and analyze via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.